molecular formula C11H9ClN2O B1381426 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde CAS No. 1803598-46-0

1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde

Cat. No.: B1381426
CAS No.: 1803598-46-0
M. Wt: 220.65 g/mol
InChI Key: SGCPJSCIOHPRCA-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9ClN2O It is a pyrazole derivative, characterized by a benzyl group at the first position, a chlorine atom at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . The reaction proceeds through the formation of an intermediate chloroformyl compound, which is then converted to the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Oxidation: 1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Benzyl-5-chloro-1H-pyrazole-4-methanol.

    Substitution: 1-Benzyl-5-azido-1H-pyrazole-4-carbaldehyde (when using NaN3).

Scientific Research Applications

1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chlorine atom and benzyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 1-Benzyl-3-chloro-1H-pyrazole-4-carbaldehyde
  • 1-Benzyl-5-bromo-1H-pyrazole-4-carbaldehyde
  • 1-Benzyl-5-chloro-1H-pyrazole-3-carbaldehyde

Comparison: 1-Benzyl-5-chloro-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group on the pyrazole ring. This configuration influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug design and chemical synthesis .

Properties

IUPAC Name

1-benzyl-5-chloropyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-10(8-15)6-13-14(11)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCPJSCIOHPRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-46-0
Record name 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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